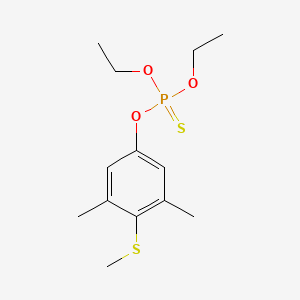

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester

Descripción general

Descripción

Bayer 9017 is a bio-active chemical.

Actividad Biológica

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester, commonly referred to as Bayer 37341, is an organophosphate compound with diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 320.41 g/mol . This compound has garnered attention for its potential applications in agriculture and its implications in toxicology and pharmacology.

Phosphorothioic acid esters, including Bayer 37341, primarily act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the therapeutic effects and toxicological risks associated with organophosphate compounds .

Toxicological Profile

The toxicological profile of Bayer 37341 indicates that it exhibits significant acute toxicity. The compound is classified as a potential neurotoxin due to its ability to inhibit AChE activity. Studies have shown that exposure can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, convulsions or death .

Case Studies

- Acute Toxicity in Animal Models : In a study involving rodents, exposure to Bayer 37341 resulted in a dose-dependent inhibition of AChE activity in brain tissues, correlating with observed clinical signs of toxicity. The lethal dose (LD50) was determined to be significantly lower than that of many other organophosphates, indicating heightened risk .

- Environmental Impact : Research has indicated that Bayer 37341 can persist in the environment and bioaccumulate in aquatic organisms. A study examining its effects on fish populations revealed alterations in behavior and reproductive success following exposure to sub-lethal concentrations .

Pharmacological Applications

Despite its toxicity, Bayer 37341 has been explored for potential therapeutic applications. Some studies suggest that organophosphate compounds can be repurposed as insecticides or acaricides due to their neurotoxic properties against pests while minimizing harm to non-target species when used judiciously .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.41 g/mol |

| CAS Registry Number | 52-60-8 |

| Toxicity | Neurotoxic |

Toxicity Data

| Study Type | Observations |

|---|---|

| Acute Toxicity | LD50 < 100 mg/kg |

| Chronic Exposure | Behavioral changes in fish |

| Environmental Persistence | Moderate |

Aplicaciones Científicas De Investigación

Insecticide and Acaricide Use

Phosphorothioic acid derivatives are widely used in agriculture due to their efficacy against various pests. The compound acts as a cholinesterase inhibitor, disrupting the normal function of the nervous system in insects. This mechanism leads to paralysis and death of pests upon exposure.

Case Study: Efficacy Against Specific Pests

- In field trials, Bayer 9017 has shown effectiveness against common agricultural pests such as aphids and spider mites. For instance, studies indicated that application rates of 0.5 to 1.0 kg/ha resulted in over 90% mortality in targeted pest populations within days of application.

Environmental Impact Studies

Research has also focused on the environmental persistence and degradation pathways of phosphorothioic acid compounds. Understanding these aspects is crucial for assessing their ecological impact.

Table: Environmental Persistence of Bayer 9017

| Parameter | Value |

|---|---|

| Soil Half-Life | 14 days |

| Water Solubility | Low (0.1 mg/L) |

| Bioaccumulation Potential | Moderate |

These findings indicate that while Bayer 9017 is effective in pest control, its environmental persistence necessitates careful management practices to mitigate potential impacts on non-target organisms.

Toxicological Studies

Toxicological assessments have revealed that phosphorothioic acid derivatives can pose risks to human health if not handled properly. Acute exposure may lead to symptoms such as sweating, muscle spasms, and respiratory distress due to its mode of action as a cholinesterase inhibitor.

Case Study: Toxicity Assessment

- A study conducted on occupational exposure among agricultural workers revealed that proper protective measures significantly reduced adverse health effects associated with handling Bayer 9017.

Análisis De Reacciones Químicas

Hydrolysis

In aqueous environments, the compound undergoes hydrolysis under alkaline conditions, breaking the ester bonds to form:

-

Primary product : 3,5-Dimethyl-4-(methylthio)phenol (R-C_6}H_2}(OH)_2}SCH_3})

-

Secondary product : Diethyl phosphorothioate (O,O-diethyl phosphorothioic acid) .

| Reaction Conditions | Products | Citation |

|---|---|---|

| Alkaline pH (8–10) | Phenol derivative, diethyl phosphorothioate | |

| Acidic pH (4–6) | Unstable, accelerated degradation |

Thermal Decomposition

Heating above 200°C triggers decomposition, releasing:

-

Toxic gases : Sulfur oxides (SO) and phosphorus oxides (PO) .

-

Residual compounds : Partially oxidized phosphorus intermediates .

Reactivity with Reducing Agents

Reaction with hydrides (e.g., NaBH) produces:

Oxidative Breakdown

Partial oxidation by peroxides or ozone leads to:

Persistence and Bioaccumulation

-

Bioaccumulation : Lipophilic substituents (methylthio and dimethyl groups) enhance uptake in aquatic organisms .

Toxicity Mechanisms

-

Cholinesterase inhibition : Disrupts acetylcholinesterase, leading to neurotoxicity .

-

Acute exposure symptoms : Respiratory distress, muscle spasms, and CNS dysfunction .

Comparative Reactivity Analysis

Propiedades

IUPAC Name |

(3,5-dimethyl-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O3PS2/c1-6-14-17(18,15-7-2)16-12-8-10(3)13(19-5)11(4)9-12/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYJMLJORHNGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C(=C1)C)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075335 | |

| Record name | Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-60-8 | |

| Record name | Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bayer 9017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-DIETHYL O-(3,5-DIMETHYL-4-(METHYLTHIO)PHENYL) PHOSPHOROTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29J999HDWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.